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PsbK protein, Chlamydomonas

Photosystem II assembly Chloroplast genetics Algal biotechnology

PsbK protein from Chlamydomonas reinhardtii (CAS 131198-24-8) is a chloroplast-encoded, ~4–5 kDa hydrophobic polypeptide that functions as an integral subunit of the Photosystem II (PSII) core complex. It is one of several small, single-transmembrane-helix subunits required for the assembly, stability, and photoautotrophic competence of PSII in this model green alga.

Molecular Formula C7H14O2
Molecular Weight 0
CAS No. 131198-24-8
Cat. No. B1176632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsbK protein, Chlamydomonas
CAS131198-24-8
SynonymsPsbK protein, Chlamydomonas
Molecular FormulaC7H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PsbK Protein from Chlamydomonas reinhardtii (CAS 131198-24-8): Core Overview for Photosystem II Research & Procurement


PsbK protein from Chlamydomonas reinhardtii (CAS 131198-24-8) is a chloroplast-encoded, ~4–5 kDa hydrophobic polypeptide that functions as an integral subunit of the Photosystem II (PSII) core complex [1]. It is one of several small, single-transmembrane-helix subunits required for the assembly, stability, and photoautotrophic competence of PSII in this model green alga [2]. The mature protein comprises 46 amino acids, is processed from a larger precursor bearing an N-terminal extension, and is tightly associated with the CP43 core antenna complex within the PSII holocomplex [3]. Unlike its orthologs in cyanobacteria and higher plants, Chlamydomonas PsbK exhibits an essential, non-redundant role in PSII accumulation, making it a critical target for studies of eukaryotic photosynthetic complex biogenesis, chloroplast gene expression, and algal biotechnology [4].

Why Generic PsbK Substitution Fails: Quantitative Divergence Between Chlamydomonas PsbK and Its Cyanobacterial/Plant Orthologs


PsbK proteins from different species are not functionally interchangeable. The Chlamydomonas reinhardtii PsbK protein (CAS 131198-24-8) is uniquely essential for photoautotrophic growth and PSII complex accumulation, whereas its cyanobacterial ortholog (Synechocystis sp. PCC 6803) is dispensable for both. Disruption of the psbK gene in C. reinhardtii results in >90% loss of PSII complex and complete loss of photoautotrophic growth, while the Synechocystis psbK deletion mutant retains near-wild-type PSII levels and grows photoautotrophically [1]. Furthermore, Chlamydomonas PsbK is tightly and stoichiometrically associated with the CP43 antenna complex in a manner not observed in spinach, where PsbK is undetectable in O₂-evolving PSII core preparations [2]. These organism-specific functional requirements mean that substituting Chlamydomonas PsbK with a plant or cyanobacterial homolog—whether for research, assay development, or bioproduction—will not replicate the native stability, assembly kinetics, or photoautotrophic phenotype of the C. reinhardtii PSII system. Selection of the correct species-matched PsbK protein is therefore critical for experimental validity and procurement specificity.

Product-Specific Quantitative Evidence Guide for PsbK Protein (Chlamydomonas reinhardtii, CAS 131198-24-8)


Photoautotrophic Growth: Chlamydomonas PsbK Is Essential; Synechocystis PsbK Is Dispensable

Disruption of the psbK gene in Chlamydomonas reinhardtii completely abolishes photoautotrophic growth, whereas the corresponding deletion mutant in Synechocystis sp. PCC 6803 remains capable of photoautotrophic growth, albeit at a reduced rate [1][2]. This represents a qualitative functional divergence: PsbK is essential in Chlamydomonas but not in the cyanobacterium.

Photosystem II assembly Chloroplast genetics Algal biotechnology Photoautotrophic growth

PSII Complex Accumulation: >90% Loss in Chlamydomonas vs. <2-Fold Reduction in Synechocystis

Quantitative immunochemical analysis of psbK null mutants reveals a dramatic difference in PSII complex accumulation: Chlamydomonas reinhardtii psbK mutants accumulate less than 10% of wild-type PSII levels, whereas Synechocystis sp. PCC 6803 psbK deletion mutants show only a less than 2-fold reduction in PSII reaction center abundance on a chlorophyll basis [1][2]. Pulse-labeling experiments confirm that PSII subunits are synthesized normally in the Chlamydomonas mutant, indicating that the defect lies in post-translational stability rather than synthesis [1].

PSII biogenesis Thylakoid membrane protein complex stability Immunochemical quantification Comparative mutant phenotyping

PsbK–PSII Core Association Tightness: Quantitative Retention in Chlamydomonas vs. Undetectable in Spinach

In Chlamydomonas reinhardtii, essentially all PsbK protein present in thylakoid membranes remains associated with the purified PSII core complex, co-purifying tightly with the CP43 antenna subunit through ion-exchange and gel filtration chromatography [1][2]. In contrast, PsbK was not detected in O₂-evolving PSII core complex preparations from spinach, leading to the initial conclusion that PsbK was loosely associated and non-essential in higher plants [2]. Subsequent quantitative Western blotting confirmed that PsbK levels in Chlamydomonas are approximately stoichiometrically equal to CP43 across multiple PSII mutants, indicating obligate co-stability [1].

PSII core complex purification Submit association strength Western blot quantification Comparative biochemistry

Protein Primary Structure Divergence: Chlamydomonas PsbK Differs in Length, Mass, and Transmembrane Topology from Plant and Cyanobacterial Orthologs

The mature Chlamydomonas reinhardtii PsbK protein (46 amino acids, 5,060 Da) differs in primary structure from its orthologs in spinach (59 aa, 6,749 Da), Synechocystis sp. PCC 6803 (45 aa, 5,112 Da), and Arabidopsis thaliana (61 aa) [1]. The predicted transmembrane helix positions also vary: residues 18–38 in Chlamydomonas, 30–50 in spinach, and 16–40 in Synechocystis [1][2][3]. These differences affect epitope availability and cross-reactivity of antibodies raised against heterologous PsbK proteins.

Protein sequence alignment Molecular evolution of PSII subunits Species-specific antibody design Recombinant protein production

N-Terminal Processing Divergence: Chlamydomonas PsbK Maturation Involves Distinct Precursor Processing vs. Cyanobacterial Presequence Cleavage

Chlamydomonas reinhardtii PsbK is synthesized as a precursor with an N-terminal extension that is cleaved to yield the mature 46-amino-acid protein [1][2]. In Synechocystis sp. PCC 6803, the psbK gene product is processed by cleaving off exactly eight amino acid residues from the N-terminus to produce the mature 45-amino-acid form [3]. This difference in processing mechanism and precursor architecture reflects the fundamental distinction between chloroplast-encoded protein maturation in eukaryotes and direct cytoplasmic translation in cyanobacteria.

Chloroplast protein import and processing PsbK precursor maturation Comparative chloroplast gene expression Recombinant protein design

Optimal Research and Industrial Application Scenarios for Chlamydomonas PsbK Protein (CAS 131198-24-8)


Chlamydomonas Chloroplast Transformation Studies Requiring a Selectable PSII Stability Phenotype

The complete loss of photoautotrophic growth and >90% reduction in PSII accumulation in Chlamydomonas psbK null mutants [1] makes the psbK locus and its protein product an ideal genetic tool. Researchers performing chloroplast transformation can use psbK disruption as a stringent selection marker or as a background for complementation assays, where rescue of photoautotrophy provides a clear, quantifiable readout. This scenario is uniquely suited to Chlamydomonas PsbK because cyanobacterial psbK mutants retain photoautotrophic capability and thus cannot serve the same purpose [2].

Biochemical Purification of Intact, Stoichiometrically Complete PSII Core Complexes for Structural Biology

The tight, stoichiometric association of PsbK with CP43 in the Chlamydomonas PSII core complex—where ~100% of thylakoid PsbK co-purifies with the PSII core [3]—enables preparation of structurally intact, subunit-complete PSII particles suitable for cryo-EM, X-ray crystallography, or single-particle analysis. In contrast, spinach PSII core preparations lack detectable PsbK [4], making Chlamydomonas the preferred source organism for structural studies requiring the native, fully assembled PSII holocomplex including the PsbK subunit.

Development of Species-Specific Anti-PsbK Antibodies for Algal PSII Research

The significant sequence divergence between Chlamydomonas PsbK (46 aa, 5,060 Da) and its plant/cyanobacterial orthologs (e.g., spinach 59 aa, Synechocystis 45 aa) [5] necessitates the use of species-matched antigen for antibody production. Recombinant Chlamydomonas PsbK protein expressed in E. coli has been successfully used to generate specific polyclonal antibodies capable of quantitative Western blot detection of PsbK in thylakoid and PSII core preparations [3]. These antibodies are essential tools for studying PSII assembly, stability, and subunit stoichiometry specifically in Chlamydomonas and related green algae.

Algal Biotechnology and Synthetic Biology Platforms Leveraging PSII Engineering

Chlamydomonas reinhardtii is a leading chassis for algal biotechnology, including biohydrogen production and metabolic engineering. The essentiality of PsbK for PSII accumulation [1] provides a controllable node for modulating photosynthetic electron transport. Inducible or conditional psbK expression systems can be designed to tune PSII activity levels, enabling studies of photosynthesis-to-biomass conversion efficiency. The demonstrated ability to produce functional recombinant Chlamydomonas PsbK in heterologous systems (E. coli, yeast) further supports its use in cell-free reconstitution and synthetic biology applications.

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